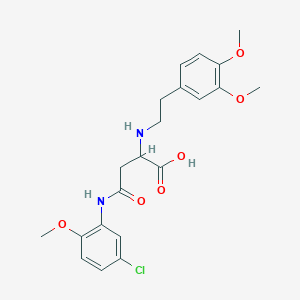

4-((5-Chloro-2-methoxyphenyl)amino)-2-((3,4-dimethoxyphenethyl)amino)-4-oxobutanoic acid

CAS No.: 1097616-36-8

Cat. No.: VC6585835

Molecular Formula: C21H25ClN2O6

Molecular Weight: 436.89

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1097616-36-8 |

|---|---|

| Molecular Formula | C21H25ClN2O6 |

| Molecular Weight | 436.89 |

| IUPAC Name | 4-(5-chloro-2-methoxyanilino)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C21H25ClN2O6/c1-28-17-7-5-14(22)11-15(17)24-20(25)12-16(21(26)27)23-9-8-13-4-6-18(29-2)19(10-13)30-3/h4-7,10-11,16,23H,8-9,12H2,1-3H3,(H,24,25)(H,26,27) |

| Standard InChI Key | QCCBQSQHRDBZPI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCC2=CC(=C(C=C2)OC)OC |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central butanoic acid backbone substituted with two amine-linked aromatic systems. The 4-oxobutanoic acid core () is modified at positions 2 and 4:

-

Position 4: A substituted phenyl group via an amino linkage (), specifically a 5-chloro-2-methoxyphenyl moiety.

-

Position 2: A 3,4-dimethoxyphenethylamino group ().

The full IUPAC name reflects this topology:

.

Key Physicochemical Properties (Predicted)

The chloro and methoxy substituents enhance lipophilicity compared to unmodified butanoic acid derivatives, potentially influencing membrane permeability in biological systems .

Synthetic Pathways and Challenges

Retrosynthetic Considerations

The molecule can be conceptually divided into three modular components:

-

4-Oxobutanoic acid backbone

-

5-Chloro-2-methoxyphenylamine

-

3,4-Dimethoxyphenethylamine

A plausible synthesis route involves sequential amidation and oxidation steps, though steric hindrance from the bulky aromatic groups presents challenges.

Comparative Analysis with Structural Analogs

Chlorophenyl Derivatives

The 5-chloro-2-methoxyphenyl group appears in PubChem CID 72194951 , a tricyclic compound with demonstrated kinase inhibition activity. This suggests potential bioactivity for the target molecule, though empirical validation remains necessary.

Methoxyphenethylamine Moieties

3,4-Dimethoxyphenethylamine derivatives exhibit affinity for neurotransmitter receptors, as seen in compounds like mescaline analogs. The ethylene spacer () may confer conformational flexibility important for target engagement .

| Parameter | Recommendation |

|---|---|

| Storage temperature | −20°C under nitrogen |

| Light sensitivity | Amber glass containers |

| Aqueous solutions | pH 6–8 buffer systems |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume